molecular formula C16H26ClN3O3S B4086532 N,N-diethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide;hydrochloride

N,N-diethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide;hydrochloride

Cat. No.: B4086532
M. Wt: 375.9 g/mol
InChI Key: VFFFMFNPZIMUBD-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide;hydrochloride is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a piperazine ring, a benzenesulfonamide group, and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide;hydrochloride typically involves multiple steps. One common method includes the reaction of N,N-diethyl-4-methylpiperazine with benzenesulfonyl chloride under basic conditions to form the intermediate N,N-diethyl-4-methylpiperazine-1-carbonylbenzenesulfonamide. This intermediate is then treated with hydrochloric acid to yield the final product as a hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-diethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. In biological systems, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various physiological effects, depending on the target enzyme and the biological pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-methylpiperazine-1-carboxamide
  • N-methylpiperazine
  • 1,4-dimethylpiperazine

Uniqueness

N,N-diethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, this compound possesses a benzenesulfonamide group, which enhances its ability to interact with certain biological targets and increases its solubility in aqueous environments .

Properties

IUPAC Name

N,N-diethyl-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S.ClH/c1-4-19(5-2)23(21,22)15-8-6-7-14(13-15)16(20)18-11-9-17(3)10-12-18;/h6-8,13H,4-5,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFFMFNPZIMUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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